N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide is a complex organic compound. This compound has a multifaceted structure, characterized by the presence of a pyrimidine ring, a benzothiazole core, and a sulfonamide group. Its intricate molecular architecture makes it a subject of interest in various scientific fields, including medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide involves several key steps:
Formation of the Benzothiazole Core: : This is achieved through a cyclization reaction, typically using o-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Pyrimidine Ring Synthesis: : The dimethylaminopyrimidine ring is synthesized via a condensation reaction, usually involving a suitable amine and a formamidine derivative.
Coupling Reactions: : The benzothiazole core and pyrimidine ring are coupled through an amide or urea linkage. This step often employs reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial synthesis of this compound follows similar principles but on a larger scale. It involves optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and high-throughput screening may be utilized to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Leads to the formation of sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Involves the reduction of the sulfonamide group to an amine, typically using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions at the benzothiazole or pyrimidine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Reagents such as triethylamine, acetic anhydride, and N,N-dimethylformamide (DMF) are commonly used. Reaction conditions often include refluxing solvents, inert atmospheres (e.g., nitrogen), and controlled temperatures.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzothiazole or pyrimidine rings.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide has wide-ranging applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a potential bioactive compound in various assays.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Utilized in the development of dyes, sensors, and organic electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. In cancer research, it might induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide: : Lacks the pyrimidine ring, making it less complex.
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-chloro-1,3-benzothiazole-6-sulfonamide: : Chlorine substitution adds different reactivity.
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide stands out due to its multifaceted structure, combining the unique properties of its constituent rings and functional groups, leading to diverse applications and reactivities.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S2/c1-13-11-20(27(3)4)25-21(22-13)24-15-5-7-16(8-6-15)26-31(28,29)17-9-10-18-19(12-17)30-14(2)23-18/h5-12,26H,1-4H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJXSFTXQUSTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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